3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea
Description
This compound is a urea derivative featuring a piperidin-4-yl core substituted with a 4-bromobenzenesulfonyl group and a 4-chlorophenyl moiety. Its molecular formula is C₁₈H₁₈BrClN₃O₃S, with a molecular weight of 480.78 g/mol.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O3S/c19-13-1-7-17(8-2-13)27(25,26)23-11-9-16(10-12-23)22-18(24)21-15-5-3-14(20)4-6-15/h1-8,16H,9-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQULWHIXWUVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the bromobenzenesulfonyl group. The final step involves the formation of the urea linkage with the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may inhibit or activate certain proteins, affecting cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea
- Structure : A benzyl group replaces the bromobenzenesulfonyl substituent.
- Molecular Formula : C₂₀H₂₂ClN₃O
- Key Difference : The benzyl group is electron-donating, contrasting with the sulfonyl group’s electron-withdrawing nature. This may reduce metabolic stability compared to the sulfonated analog .
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea
- Structure : Retains the 4-chlorophenylsulfonyl group but replaces the 4-chlorophenyl urea with an allyl group.
- Molecular Formula : C₁₆H₂₀ClN₃O₃S
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea
- Structure : Replaces the sulfonyl-piperidine with a pyridinyl group.
- Molecular Formula : C₁₂H₁₀ClN₃O
- Key Difference : The pyridinyl group may enhance hydrogen-bonding interactions, improving target binding in kinase inhibitors .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)
- Structure : A chalcone derivative with a 4-chlorophenyl group.
- Key Difference : Demonstrates cytotoxic activity against cancer cell lines (IC₅₀ = 8.2 μM), highlighting the role of halogenated aryl groups in cytotoxicity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino pyrazol-3-carbamide
- Structure : Combines chlorophenyl and dichlorophenyl groups with a pyrazole-carbamide scaffold.
- Key Difference: Targets cannabinoid receptors as an allosteric modulator, suggesting halogenated aryl groups’ versatility in receptor binding .
Antimicrobial and Synergistic Agents
CDFII {2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole}
- Structure : Piperidinyl indole derivative with chlorophenyl and dimethylbenzyl groups.
- Key Difference: Synergizes with carbapenems against methicillin-resistant S.
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea
- Molecular Formula : CHBrClNOS
- Molecular Weight : 357.68 g/mol
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial efficacy. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The potential for 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea to act as an antibacterial agent can be hypothesized based on these findings.
Enzyme Inhibition
The compound's structural features suggest possible interactions with key enzymes:
- Acetylcholinesterase (AChE) : Compounds with piperidine moieties are known to inhibit AChE, which is crucial in treating neurodegenerative diseases .
- Urease : Similar compounds have demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors . This suggests that 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea may also exhibit urease inhibition.
Structure-Activity Relationship (SAR)
A study on related sulfonamide compounds indicated that the presence of a piperidine ring significantly enhances biological activity. The introduction of bromine and chlorine substituents also appears to modulate the potency against various biological targets .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea to target proteins. These studies suggest that the compound may interact favorably with the active sites of AChE and urease, supporting its potential as a therapeutic agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
